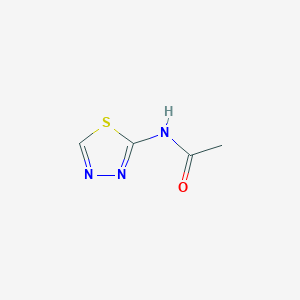

n-(1,3,4-Thiadiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGFGFKRNRQDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202221 | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5393-55-5 | |

| Record name | N-1,3,4-Thiadiazol-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5393-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005393555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5393-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMIDOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F2JM0PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1,3,4-Thiadiazol-2-yl)acetamide: Structure, Properties, and Synthesis

Introduction

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring, a bioisostere of the pyrimidine ring, facilitates membrane crossing and target interaction, making it a cornerstone in the design of numerous therapeutic agents.[3] Within this class, N-(1,3,4-Thiadiazol-2-yl)acetamide (also known as Acetazolamide Impurity B) serves as a fundamental building block and a key pharmacophore.[3][4] While it is recognized as a process impurity in the manufacturing of the widely used carbonic anhydrase inhibitor Acetazolamide, its own chemical properties and biological significance warrant a detailed examination.[5][6] This guide provides an in-depth analysis of the chemical structure, properties, synthesis, and biological relevance of N-(1,3,4-Thiadiazol-2-yl)acetamide for researchers and drug development professionals.

Molecular Structure and Chemical Properties

N-(1,3,4-Thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring N-acylated at the 2-position.[1] The structure combines the aromaticity and electron-donating properties of the thiadiazole ring with the hydrogen bonding capabilities of the acetamide group, features that are critical to its biological interactions.[3]

Structural Features

The core structure consists of a planar, five-membered aromatic ring containing one sulfur and two nitrogen atoms. While a crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related derivatives reveals key structural characteristics. For instance, the crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide shows that the acetamido-1,3,4-thiadiazole unit is essentially planar.[7] This planarity is crucial for effective stacking interactions and binding within protein active sites. The acetamide group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), facilitating robust interactions with biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of N-(1,3,4-Thiadiazol-2-yl)acetamide is presented in the table below. The high melting point is indicative of a stable crystal lattice, likely stabilized by intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| CAS Number | 5393-55-5 | [5] |

| Molecular Formula | C₄H₅N₃OS | [1] |

| Molecular Weight | 143.17 g/mol | [5] |

| Appearance | White Powder | [7] |

| Melting Point | 275-276 °C | [7] |

| pKa (Predicted) | 9.62 ± 0.50 | [8] |

Spectroscopic Characterization

Definitive characterization of N-(1,3,4-Thiadiazol-2-yl)acetamide relies on a combination of spectroscopic techniques. While a publicly available, complete dataset for the parent compound is scarce, data from closely related analogs and fundamental principles of spectroscopy allow for an accurate prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals.

-

Amide Proton (N-H): A broad singlet is anticipated at a high chemical shift, typically in the range of δ 12.0-13.0 ppm (in DMSO-d₆), due to the acidic nature of the proton and its involvement in hydrogen bonding.[9]

-

Thiadiazole Proton (C-H): A singlet corresponding to the proton at the C5 position of the thiadiazole ring is expected. Its chemical shift would likely fall in the δ 8.5-9.5 ppm range.

-

Methyl Protons (-CH₃): A sharp singlet for the three equivalent protons of the acetyl methyl group would appear upfield, typically around δ 2.1-2.3 ppm.[10]

-

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, with a predicted chemical shift in the δ 168-172 ppm region.

-

Thiadiazole Carbons (C2 & C5): The two carbons of the thiadiazole ring are expected to have distinct signals in the aromatic region, likely between δ 145-170 ppm. The carbon attached to the acetamido group (C2) would be more downfield than the C5 carbon.

-

Methyl Carbon (-CH₃): The acetyl methyl carbon will appear at the most upfield position, typically in the δ 20-25 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

N-H Stretching: A prominent absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide.[11]

-

C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (C=O stretch) is anticipated around 1680-1700 cm⁻¹.[9]

-

C=N and C-S Stretching: Vibrations associated with the thiadiazole ring (C=N and C-S stretching) are expected in the fingerprint region, typically between 1610 cm⁻¹ and 1000 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 143, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a prominent fragment ion at m/z = 100, corresponding to the 2-amino-1,3,4-thiadiazole cation. Another common fragmentation is the cleavage of the C-N amide bond.

Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide

The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide is a well-established, two-step process. The primary strategic consideration is the initial formation of the 2-amino-1,3,4-thiadiazole core, followed by acylation of the exocyclic amine.

Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole

The most common and efficient method for constructing the 2-amino-1,3,4-thiadiazole ring is the acid-catalyzed cyclodehydration of a thiosemicarbazide derivative.[2] The choice of the acid catalyst is critical as it drives the intramolecular cyclization and subsequent dehydration.

-

Rationale for Reagent Choice: Strong dehydrating agents are required to facilitate the ring closure.

-

Concentrated Sulfuric Acid (H₂SO₄): A classic and cost-effective reagent that promotes efficient cyclization, often at low temperatures to control the exothermic reaction.

-

Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that can be used under milder conditions compared to H₂SO₄, sometimes even under solvent-free conditions.[2]

-

Polyphosphoric Acid (PPA): Acts as both a catalyst and a solvent at elevated temperatures, driving the reaction to completion.

-

Experimental Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole This protocol is a synthesized methodology based on established procedures.[12][13]

-

Reaction Setup: To a stirred solution of thiosemicarbazide (1.0 eq) in an appropriate solvent (e.g., ethanol), add a suitable carboxylic acid derivative (e.g., formic acid, 1.1 eq) or an acid chloride.

-

Cyclization: Add a dehydrating agent such as concentrated H₂SO₄ or POCl₃ (2-4 eq) dropwise at 0 °C.[2]

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH) to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-1,3,4-thiadiazole.

Step 2: Acetylation of 2-Amino-1,3,4-thiadiazole

The final step is a standard N-acetylation of the primary amino group of the thiadiazole precursor. The nucleophilic amine readily attacks the electrophilic carbonyl carbon of the acetylating agent.

-

Rationale for Reagent Choice:

-

Acetic Anhydride: A highly effective and common acetylating agent. The reaction can be performed neat or in a solvent like acetic acid or pyridine, which also acts as a base to neutralize the acetic acid byproduct.

-

Acetyl Chloride: More reactive than acetic anhydride, often used in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or THF) to scavenge the HCl generated.

-

Experimental Protocol: Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide This protocol is a synthesized methodology based on established procedures.

-

Reaction Setup: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable solvent (e.g., pyridine or glacial acetic acid).

-

Acetylation: Add acetic anhydride (1.2 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.

-

Reaction: Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Purification: Filter the crude solid, wash thoroughly with water to remove any remaining acid, and dry. Recrystallize from ethanol or an ethanol/water mixture to obtain pure N-(1,3,4-Thiadiazol-2-yl)acetamide as a white solid.

Biological Activity and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a key component in a multitude of medicinally active compounds. Derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][9]

Carbonic Anhydrase Inhibition

N-(1,3,4-Thiadiazol-2-yl)acetamide is structurally related to the drug Acetazolamide, a potent inhibitor of carbonic anhydrase (CA).[14] CA enzymes catalyze the reversible hydration of CO₂ to bicarbonate and a proton. Inhibiting this enzyme has therapeutic effects in conditions like glaucoma (by reducing aqueous humor production) and epilepsy.[14]

The mechanism of inhibition involves the coordination of the thiadiazole ring system to the zinc ion (Zn²⁺) located in the active site of the enzyme. High-resolution crystal structures of human carbonic anhydrase II complexed with Acetazolamide reveal the precise binding interactions. The sulfonamide group of Acetazolamide binds directly to the zinc ion, displacing a water/hydroxide molecule essential for catalysis.[14] Although N-(1,3,4-Thiadiazol-2-yl)acetamide lacks the sulfonamide group, the nitrogen atoms of the thiadiazole ring and the acetamide moiety can still coordinate with the zinc ion and form crucial hydrogen bonds with active site residues, such as Gln 92, leading to enzyme inhibition.[5]

Role as a Synthetic Precursor

Beyond its intrinsic activity, N-(1,3,4-Thiadiazol-2-yl)acetamide is a valuable intermediate for the synthesis of more complex and potent drug candidates. The acetamide group and the C5 position of the thiadiazole ring can be readily functionalized to generate libraries of derivatives for structure-activity relationship (SAR) studies.[1] Research has shown that modifications at these positions can lead to compounds with enhanced anticancer, antimicrobial, or anti-inflammatory properties.[9]

Conclusion

N-(1,3,4-Thiadiazol-2-yl)acetamide is a molecule of significant chemical and pharmaceutical interest. Its well-defined structure, characterized by a planar thiadiazole ring and a functional acetamide group, underpins its role as a carbonic anhydrase inhibitor and a versatile synthetic intermediate. The straightforward and high-yielding synthetic routes make it an accessible scaffold for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic profile, and synthesis is essential for researchers working in drug discovery and development, enabling the rational design of novel therapeutics based on the potent 1,3,4-thiadiazole core.

References

-

Analytica Chemie. (n.d.). Acetazolamide impurity B(EP). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

Kavitha, H. D., et al. (n.d.). N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. National Institutes of Health. Retrieved from [Link]

-

Maren, T. H., et al. (1983). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide - Optional[13C NMR]. Retrieved from [Link]

-

D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. National Institutes of Health. Retrieved from [Link]

-

Deranged Physiology. (2021). Acetazolamide. Retrieved from [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

-

Vidgren, J., et al. (1990). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed. Retrieved from [Link]

-

Zhi, S., et al. (n.d.). N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl).... National Institutes of Health. Retrieved from [Link]

-

Yunus, U., et al. (n.d.). N-(Thiazol-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]

-

Dawbaa, S., et al. (n.d.). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Retrieved from [Link]

-

Hu, Y., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 2-acetylamino-1,3,4-thiadiazoles (37, 38) and.... Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 5393-55-5 | N-(1,3,4-Thiadiazol-2-yl)acetamide .... Retrieved from [Link]

-

Cal Poly Pomona. (n.d.). 13C NMR.pdf. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR]. Retrieved from [Link]

Sources

- 1. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acetazolamide EP Impurity B | 5393-55-5 | SynZeal [synzeal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. chemmethod.com [chemmethod.com]

- 14. agnitio.co.in [agnitio.co.in]

Synthesis pathways for n-(1,3,4-Thiadiazol-2-yl)acetamide

An In-depth Technical Guide to the Synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[1][2][3] N-(1,3,4-Thiadiazol-2-yl)acetamide is a fundamental derivative that serves both as a biologically active molecule and a crucial building block for more complex pharmaceutical agents.[4] This guide provides an in-depth exploration of the primary synthetic pathways to N-(1,3,4-Thiadiazol-2-yl)acetamide, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into reaction mechanisms, optimization, and practical execution.

Strategic Overview: Retrosynthetic Analysis

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule, N-(1,3,4-Thiadiazol-2-yl)acetamide, can be logically disconnected at the amide bond. This disconnection reveals the two primary synthons: a 2-amino-1,3,4-thiadiazole core and an acetyl group. This strategy forms the foundation of the most common and efficient synthetic routes, breaking the process into two key stages:

-

Formation of the Heterocyclic Core: Synthesis of 2-amino-1,3,4-thiadiazole.

-

Functionalization: N-acetylation of the 2-amino group.

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of the Core Intermediate: 2-Amino-1,3,4-thiadiazole

The synthesis of the 2-amino-1,3,4-thiadiazole ring is the most critical phase of the overall process. The overwhelming consensus in the literature points to thiosemicarbazide as the most efficient and versatile starting material.[5][6][7] The core transformation involves the cyclization of thiosemicarbazide with a single carbon source, typically a carboxylic acid or its derivative, facilitated by a dehydrating agent.

Mechanism of Acid-Catalyzed Cyclization

The reaction proceeds via a well-established mechanism. The process begins with the activation of the carboxylic acid by the acidic catalyst. This is followed by a nucleophilic attack from the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon. The resulting intermediate undergoes intramolecular cyclization via attack from the sulfur atom, followed by dehydration to yield the stable, aromatic 1,3,4-thiadiazole ring.[5]

Caption: Generalized mechanism for thiosemicarbazide cyclization.

Comparative Analysis of Cyclization Methods

The choice of cyclizing and dehydrating agent is paramount, directly influencing reaction time, yield, purity, and scalability. While classical methods using strong mineral acids are effective, modern approaches offer milder conditions and higher efficiency.

| Method | Key Reagents | Typical Yield | Reaction Time | Key Advantages & Disadvantages |

| Conventional Acid | Carboxylic Acid, conc. H₂SO₄ | 60-85%[8] | 3-5 hours[8] | Adv: Low cost, simple. Disadv: Harsh conditions, potential for charring, requires careful workup.[7][8] |

| Phosphorus Oxychloride | Carboxylic Acid, POCl₃ | ~70-90%[6] | 2-4 hours | Adv: Good yields, acts as both activator and dehydrator. Disadv: Reagent is corrosive and moisture-sensitive.[6] |

| Polyphosphate Ester (PPE) | Carboxylic Acid, Thiosemicarbazide, PPE | ~65%[9] | ~10 hours[9] | Adv: One-pot synthesis, avoids highly toxic reagents like POCl₃. Disadv: Requires higher temperatures, longer time.[9] |

| Solid-Phase Grinding | Carboxylic Acid, Thiosemicarbazide, PCl₅ | >91%[10] | 10 minutes[10] | Adv: Extremely rapid, high yield, solvent-free, simple workup. Disadv: Requires solid-phase handling.[10] |

Detailed Experimental Protocol: Solid-Phase Synthesis

This modern, efficient, and environmentally conscious method is highlighted for its high yield and rapid execution.[10]

Objective: To synthesize 2-amino-5-phenyl-1,3,4-thiadiazole (a representative precursor).

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus pentachloride (PCl₅)

-

Mortar and pestle

-

5% Sodium carbonate solution

-

N,N-Dimethylformamide (DMF) and Water for recrystallization

Procedure:

-

Reaction Setup: In a dry mortar, add thiosemicarbazide (0.05 mol), benzoic acid (0.055 mol), and phosphorus pentachloride (0.055 mol).

-

Reaction Execution: Grind the mixture evenly at room temperature for approximately 10 minutes. The solid-phase reaction proceeds rapidly.

-

Workup and Neutralization: Transfer the resulting crude product to a beaker. Carefully add 5% sodium carbonate solution while stirring until the pH of the mixture reaches 8.0-8.2. This step neutralizes acidic byproducts.

-

Isolation: Filter the resulting precipitate using a Büchner funnel. Wash the filter cake with cold water.

-

Purification: Dry the filter cake. Recrystallize the crude product from a mixture of DMF and water (e.g., 1:2 v/v) to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole as a white solid.[10]

Expert Insight: The use of PCl₅ in a solid-state reaction is highly effective as it circumvents the need for harsh, high-temperature solvent conditions. The grinding provides the necessary energy to initiate the reaction, leading to a near-quantitative conversion in minutes. This method is particularly advantageous for library synthesis due to its simplicity and speed.

Final Transformation: N-Acetylation

With the 2-amino-1,3,4-thiadiazole core in hand, the final step is a straightforward N-acetylation. The amino group at the C2 position is sufficiently nucleophilic to react readily with common acetylating agents.[7]

Acetylation Workflow

This stage is a standard organic transformation that can be accomplished with high efficiency using either acetic anhydride or acetyl chloride.

Caption: A typical workflow for the N-acetylation step.

Detailed Experimental Protocol: Acetylation

Objective: To synthesize N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (a derivative of the target molecule, demonstrating the general procedure).

This protocol is adapted from a procedure for a structurally related compound and serves as a robust template.[11]

Materials:

-

5-Amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I)

-

Chloroacetyl chloride (as the acylating agent)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 0.5 g of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Intermediate I) and 0.4 mL of triethylamine in 20 mL of THF. Cool the solution in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 0.2 mL of chloroacetyl chloride in 10 mL of THF. Add this solution dropwise to the cooled mixture of the amine and TEA over 15 minutes with constant stirring.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product will precipitate from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under vacuum.

Trustworthiness Note: The use of a non-nucleophilic base like triethylamine is critical when using an acid chloride. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Conclusion

The synthesis of N-(1,3,4-thiadiazol-2-yl)acetamide is a robust and well-documented process, pivotal for accessing a wide array of biologically active compounds. The most reliable and efficient strategy involves a two-stage approach: the cyclization of thiosemicarbazide to form the 2-amino-1,3,4-thiadiazole core, followed by standard N-acetylation. While traditional methods employing strong acids remain viable, modern techniques such as solvent-free, solid-phase grinding offer significant advantages in terms of reaction speed, yield, and environmental impact. The protocols and mechanistic insights provided in this guide equip researchers with the necessary knowledge to confidently and efficiently synthesize this valuable heterocyclic compound.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). scielo.br. Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Lee, S.-H., et al. (2016). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Retrieved January 15, 2026, from [Link]

-

Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Retrieved January 15, 2026, from [Link]

-

Olaru, A., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules. Retrieved January 15, 2026, from [Link]

-

Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest. (n.d.). Mansoura University. Retrieved January 15, 2026, from [Link]

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

-

Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. (2014). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.

-

ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Almasir, M., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. (n.d.). Vascular and Endovascular Review. Retrieved January 15, 2026, from [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Aliabadi, A., et al. (2013). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Acta Chimica Slovenica. Retrieved January 15, 2026, from [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Serban, G., et al. (2012). 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. Retrieved January 15, 2026, from [Link]

-

Dawbaa, S., et al. (2022). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Gontijo, J., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (n.d.). JETIR. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy n-(1,3,4-Thiadiazol-2-yl)acetamide | 5393-55-5 | > 95% [smolecule.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. jocpr.com [jocpr.com]

- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 11. verjournal.com [verjournal.com]

The Pharmacological Versatility of N-(1,3,4-Thiadiazol-2-yl)acetamide Derivatives: A Guide to Biological Activities and Evaluation

An In-Depth Technical Guide for Researchers

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Modern Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that has garnered immense interest in medicinal chemistry due to its structural and electronic properties.[1][2][3] This scaffold is a cornerstone in the development of novel therapeutic agents, largely because it acts as a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids.[4][5] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with critical biological processes, such as DNA replication.[5] The presence of a sulfur atom enhances liposolubility, while the overall mesoionic character of the ring facilitates the crossing of biological membranes and improves interaction with protein targets.[4][6]

Within this promising class of compounds, N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives serve as a critical pharmacophore—the essential molecular feature responsible for a drug's pharmacological activity.[4] The core structure, featuring an acetamide group linked to the 1,3,4-thiadiazole ring, is a key component in a multitude of medicinally active compounds.[4] The acetamide moiety itself is a crucial contributor, acting as both a hydrogen bond donor and acceptor, which enhances the binding affinity of its derivatives to biological targets.[4] Consequently, this structural framework is associated with a broad and compelling spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][7]

This guide provides an in-depth exploration of the synthesis, biological activities, and evaluation methodologies for N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives, offering researchers and drug development professionals a comprehensive resource grounded in scientific literature.

Core Synthesis Strategies

The synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives typically follows a robust and versatile pathway. The primary approach involves two key stages: the formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by the acylation of the amino group to yield the final acetamide derivative.

A prevalent method for constructing the initial 2-amino-1,3,4-thiadiazole ring is the cyclodehydration of thiosemicarbazides.[4] Subsequent acylation can be achieved using various reagents, such as acetic anhydride or by coupling with carboxylic acids using peptide coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4][8]

Caption: General workflow for the synthesis of N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives.

Experimental Protocol: Synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol describes a common method for synthesizing a specific derivative, adapted from established literature.[9]

Materials:

-

5-phenyl-1,3,4-thiadiazol-2-amine

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Reflux apparatus

-

Filtration equipment

Procedure:

-

Combine 5-phenyl-1,3,4-thiadiazol-2-amine (1.8 mmol), acetic anhydride (3.6 mL), and pyridine (3 mL) in a round-bottom flask.

-

Heat the mixture to reflux for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the solution to cool to room temperature.

-

As the solution cools, crystals of the product will begin to form.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the collected solid with a small amount of cold methanol to remove impurities.

-

Recrystallize the crude product from methanol to obtain the pure N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.

-

Dry the final product under a vacuum and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, FT-IR) and elemental analysis.[9]

I. Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole are well-documented for their potent antibacterial and antifungal properties.[10][11][12][13] The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold serves as a versatile template for developing new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[14] These compounds have demonstrated efficacy against a wide range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[10][13]

Mechanism of Action: While the exact mechanisms can vary depending on the specific derivative, the antimicrobial action is often attributed to the inhibition of essential cellular processes in pathogens. The structural similarity to natural purines allows these compounds to interfere with nucleic acid and protein synthesis. Furthermore, the thiadiazole ring can chelate with metal ions crucial for enzymatic functions within the microbial cell, leading to a disruption of metabolic pathways and ultimately, cell death.

Data Presentation: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected 1,3,4-thiadiazole derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Derivative | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | Reference |

| 5-(4-methoxyphenyl)-thiadiazole | 31.25 | 15.63 | - | - | [10] |

| Benzimidazole-thiadiazole conjugate | Moderate to Good | Moderate to Good | Moderate to Good | Moderate to Good | [10] |

| Thiophene-substituted thiadiazole (27a) | Active | Active | Active | - | [10] |

| D,L-methionine-thiadiazole conjugate | Weak | Good | Weak | - | [13] |

Note: "-" indicates data not reported or activity was not significant.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the in vitro antimicrobial susceptibility of bacterial isolates.[15][16][17]

Materials:

-

96-well microtiter plates

-

Bacterial culture in exponential growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Microplate reader or visual inspection setup

-

Sterile multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh culture, select several well-isolated colonies and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[18]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.[17] A typical concentration range might be 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.[16]

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic should also be tested to validate the assay.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[19]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][17] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

II. Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[5][20][21] Derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and glioma (C6) cells.[5][6][21][22]

Mechanism of Action: The anticancer activity of these compounds is often multifaceted. A primary mechanism is the induction of apoptosis (programmed cell death).[20][22] Studies have shown that certain N-(1,3,4-Thiadiazol-2-yl)acetamide derivatives can activate the intrinsic apoptosis pathway by upregulating pro-apoptotic proteins like BAX and activating key executioner enzymes such as caspase-3 and caspase-9.[5][22] Other reported mechanisms include the inhibition of crucial signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and the disruption of microtubule polymerization, which leads to cell cycle arrest.[6][20]

Caption: Thiadiazole derivatives can induce apoptosis via the caspase cascade.

Data Presentation: Cytotoxic Activity (IC₅₀)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values in µM for representative derivatives against various cancer cell lines.

| Compound Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | Reference |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 49.6 | 53.4 | - | [5] |

| Cinnamic acid-thiadiazole conjugate (22) | 0.28 µg/mL | - | 0.52 µg/mL | [21] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (4b, 4c) | Potent Activity | - | - | [22] |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[23]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]

-

Cell Treatment: Prepare serial dilutions of the test compound in the complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Following the treatment period, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[24] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability percentages against the compound concentrations to determine the IC₅₀ value.

III. Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. N-(1,3,4-Thiadiazol-2-yl)acetamide and related derivatives have emerged as promising anti-inflammatory agents.[25][26][27] Many of these compounds exhibit significant anti-inflammatory and analgesic properties with a potentially lower incidence of the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[25][26]

Mechanism of Action: The anti-inflammatory effects of many 1,3,4-thiadiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins—mediators of pain and inflammation.[26] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation while minimizing gastric irritation.[26][28]

Data Presentation: In Vivo Anti-inflammatory Activity

The following table shows the percentage of edema inhibition by selected compounds in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[29][30]

| Compound Derivative | Dose (mg/kg) | % Inhibition of Edema (at 3h) | % Inhibition of Edema (at 5h) | Reference |

| Thiadiazole-pyrazole (3c) | 10 | 77.27 | 81.00 | [27] |

| Thiadiazole-pyrazole (3d) | 10 | 75.89 | 80.55 | [27] |

| Imidazo[2,1-b]thiadiazole (5c) | 100 | Better than standard | - | [28] |

| Indomethacin (Standard) | 10 | 74.82 | 80.32 | [27] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[29][31][32][33]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Test compound

-

Standard drug (e.g., Indomethacin or Diclofenac)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% w/v carrageenan solution in sterile saline

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization: Acclimatize the animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds and controls orally or intraperitoneally.

-

Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[27]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.[27]

-

IV. Other Reported Biological Activities

The versatility of the N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold extends to several other therapeutic areas, highlighting its potential for broad pharmacological applications.

-

Carbonic Anhydrase Inhibition: Certain derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[34][35] These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[34]

-

Anticonvulsant Activity: The thiadiazole nucleus is a feature of some compounds evaluated for anticonvulsant and muscle relaxant properties, showing potential for the treatment of neurological disorders.[36]

-

Acetylcholinesterase Inhibition: Some N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have also been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant to the treatment of Alzheimer's disease.[34][35]

Conclusion and Future Perspectives

The N-(1,3,4-Thiadiazol-2-yl)acetamide scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The synthetic accessibility and the ease with which substitutions can be made on the thiadiazole ring and the acetamide side chain allow for extensive chemical space exploration and the fine-tuning of pharmacological properties.

Current research robustly supports the potential of these derivatives as leads for novel antimicrobial, anticancer, and anti-inflammatory drugs. The ability of these compounds to act on multiple targets, such as inducing apoptosis in cancer cells while also inhibiting key inflammatory enzymes, suggests a pathway toward developing therapies with dual or multiple modes of action.

Future research should focus on elucidating more detailed structure-activity relationships (SAR) to optimize potency and selectivity. Advanced in silico modeling can guide the rational design of next-generation derivatives with improved pharmacokinetic profiles and reduced off-target effects. Furthermore, as new biological targets are validated, this versatile scaffold will undoubtedly be explored for novel therapeutic applications, continuing its legacy as a cornerstone of drug discovery.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Retrieved January 15, 2026, from [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). SlideShare. Retrieved January 15, 2026, from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 15, 2026, from [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 15, 2026, from [Link]

-

(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 15, 2026, from [Link]

-

Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. (2018). SciSpace. Retrieved January 15, 2026, from [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 15, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 15, 2026, from [Link]

-

In vitro antimicrobial susceptibility testing methods. (2018). Pure. Retrieved January 15, 2026, from [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved January 15, 2026, from [Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][10][23][29]Thiadiazole Derivatives as Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 15, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved January 15, 2026, from [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

-

New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 15, 2026, from [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][10][23][29]THIADIAZOLE DERIVATIVES: A REVIEW. (n.d.). Heterocyclic Letters. Retrieved January 15, 2026, from [Link]

-

1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (n.d.). Retrieved January 15, 2026, from [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. heteroletters.org [heteroletters.org]

- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 11. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. woah.org [woah.org]

- 16. pdb.apec.org [pdb.apec.org]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pure.tue.nl [pure.tue.nl]

- 20. bepls.com [bepls.com]

- 21. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. thaiscience.info [thaiscience.info]

- 27. researchgate.net [researchgate.net]

- 28. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 30. ijpras.com [ijpras.com]

- 31. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 32. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. tandfonline.com [tandfonline.com]

- 35. New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to the Therapeutic Potential of n-(1,3,4-Thiadiazol-2-yl)acetamide

Abstract

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, valued for its versatile pharmacological profile. This guide delves into the specific potential of n-(1,3,4-Thiadiazol-2-yl)acetamide, a core structure within this class, as a modulator of various biological processes. We will explore its synthesis, established and putative mechanisms of action, and its demonstrated therapeutic applications, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge and outlining future directions for the clinical translation of this promising molecule and its derivatives.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its significance in drug discovery stems from its bioisosteric resemblance to pyrimidines, fundamental components of nucleic acids.[1] This structural mimicry allows 1,3,4-thiadiazole derivatives to interfere with critical biological processes such as DNA replication.[2][3] The unique physicochemical properties of this scaffold, including its mesoionic character, strong aromaticity, and metabolic stability, facilitate its ability to cross cellular membranes and interact with a diverse range of biological targets.[1]

N-(1,3,4-Thiadiazol-2-yl)acetamide serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[4] Its structure, featuring an acetamide group linked to the 1,3,4-thiadiazole core, is a key component in various medicinally active compounds. The acetamide moiety itself can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of its derivatives to biological targets.[4] This guide will focus on the therapeutic landscape of this specific molecule, drawing on data from both direct studies and investigations of closely related analogues.

Synthesis and Chemical Properties

The primary synthesis of n-(1,3,4-Thiadiazol-2-yl)acetamide typically involves a two-step process: the formation of the 2-amino-1,3,4-thiadiazole ring followed by the acylation of the amino group.[4]

Synthesis of the 2-amino-1,3,4-thiadiazole Intermediate

The most common method for synthesizing the 2-amino-1,3,4-thiadiazole core is the cyclodehydration of thiosemicarbazides.[4] This reaction is facilitated by a dehydrating agent to induce ring closure.

Common Dehydrating Agents:

-

Concentrated Sulfuric Acid (H₂SO₄): A classic and widely used reagent that effectively promotes cyclization, often at low temperatures.[4]

-

Polyphosphoric Acid (PPA): Another effective dehydrating agent for this transformation.[4]

-

Phosphorus Oxychloride (POCl₃): Used to facilitate cyclization, sometimes under solvent-free or reflux conditions.[4]

Acylation to Yield n-(1,3,4-Thiadiazol-2-yl)acetamide

Once the 2-amino-1,3,4-thiadiazole intermediate is obtained, the acetamide group is introduced via acylation. A common and efficient method involves the use of peptide coupling reagents to form the amide bond.

Detailed Protocol: Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides.

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate carboxylic acid (in this case, acetic acid or its activated equivalent), an equimolar amount of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and 1-Hydroxybenzotriazole (HOBt) in a suitable aprotic solvent such as acetonitrile.[5]

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add an equimolar amount of the 2-amino-1,3,4-thiadiazole derivative to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a weak base (e.g., 5% sodium bicarbonate solution), a weak acid (e.g., dilute sulfuric acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[5]

Diagram: Synthesis Workflow

Caption: General synthesis pathway for n-(1,3,4-Thiadiazol-2-yl)acetamide.

Therapeutic Applications and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents.[1] The proposed mechanism often involves the disruption of essential biochemical pathways or the modulation of enzyme activity.[2][6]

Putative Mechanisms of Anticancer Action:

-

DNA Replication Inhibition: Due to its structural similarity to pyrimidine, the 1,3,4-thiadiazole ring can interfere with DNA replication processes, thereby inhibiting the proliferation of cancer cells.[2][3]

-

Enzyme Inhibition: 1,3,4-thiadiazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as tyrosine kinases, carbonic anhydrase, and topoisomerase II.[5][6][7]

-

Apoptosis Induction: Some derivatives induce apoptosis (programmed cell death) in cancer cells. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis by activating caspases 3 and 9 in MCF-7 breast cancer cells.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, PC3) in 96-well plates at a predetermined density and allow them to adhere overnight.[5][8][9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (n-(1,3,4-Thiadiazol-2-yl)acetamide or its derivatives) and a vehicle control. Include a positive control such as doxorubicin.[5][8]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[2]

Table 1: Reported Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 µM (Abl protein kinase inhibition) | [7] |

| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives | MCF-7 (Breast) | Not specified, but induced caspase activation | [8] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast) | 9 µM | [7] |

| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [9] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | [6] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | [6] |

Diagram: Putative Anticancer Signaling Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. library.dmed.org.ua [library.dmed.org.ua]

- 10. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(1,3,4-Thiadiazol-2-yl)acetamide

Introduction

The 1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] As a bioisostere of pyrimidine, this five-membered ring system has been integrated into numerous compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The ability of 1,3,4-thiadiazole derivatives to interfere with fundamental biological processes, such as DNA replication, is a key aspect of their therapeutic potential.[4][6][7] This guide focuses on a foundational member of this class, N-(1,3,4-thiadiazol-2-yl)acetamide, providing a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action. We will delve into established and hypothesized biological targets and present a series of robust experimental protocols designed to systematically unravel the compound's molecular interactions and cellular effects.

Part 1: Known and Hypothesized Biological Targets

The N-(1,3,4-thiadiazol-2-yl)acetamide core is a key pharmacophore present in a variety of medicinally active compounds.[7] Research into its derivatives has revealed several potential mechanisms of action, which provide a logical starting point for investigating the parent compound.

Enzyme Inhibition

A primary mode of action for many 1,3,4-thiadiazole derivatives is the inhibition of key enzymes. This is a logical first avenue of investigation for N-(1,3,4-thiadiazol-2-yl)acetamide.

-

Carbonic Anhydrases (CAs): Derivatives of N-(1,3,4-thiadiazol-2-yl)acetamide have been identified as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[8][9] Acetazolamide, a well-known CA inhibitor, features this core structure.[10] CAs are involved in a variety of physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[8]

-

Tyrosine Kinases: Several studies suggest that 1,3,4-thiadiazole derivatives can function as tyrosine kinase inhibitors.[3] Specific targets that have been identified for related compounds include the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[6][11]

-

Other Enzymes: The versatility of the 1,3,4-thiadiazole scaffold has led to the discovery of inhibitors for a range of other enzymes, including:

-

Lipoxygenases: Inhibition of 15-lipoxygenase-1 has been reported for some derivatives.[12][13]

-

6-Phosphogluconate Dehydrogenase (6PGD): N-(1,3,4-thiadiazol-2-yl)amide derivatives have been shown to be uncompetitive inhibitors of 6PGD, a key enzyme in the pentose phosphate pathway.[14]

-

Acetylcholinesterase (AChE): Some derivatives have been evaluated for their ability to inhibit AChE.[8][9]

-

Anticancer Activity and Associated Pathways

The anticancer properties of 1,3,4-thiadiazole derivatives are a significant area of research.[3][4][15] The proposed mechanisms are often multifaceted and can be cell-type specific.

-

Induction of Apoptosis: A key mechanism of anticancer activity is the induction of programmed cell death (apoptosis). Studies on N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown that these compounds can activate caspases 3, 8, and 9 in cancer cell lines.[16]

-

Interference with DNA Replication: The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that it may interfere with DNA synthesis and replication, leading to cell cycle arrest and cytotoxicity in rapidly dividing cancer cells.[3][4][6]

Neurological Activity

-

Anticonvulsant Effects: The anticonvulsant properties of 1,3,4-thiadiazole derivatives are thought to be mediated through the GABAergic system. The proposed mechanism involves enhancement of the GABA_A receptor pathway, leading to an influx of chloride ions and hyperpolarization of neuronal membranes, which in turn suppresses seizure activity.[17]

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is present in numerous compounds with documented antibacterial and antifungal activity.[18][19][20][21] While the precise mechanisms are not always fully elucidated, potential modes of action include the inhibition of bacterial cell wall synthesis.[22]

Part 2: Experimental Workflows for Mechanistic Elucidation

To systematically investigate the mechanism of action of N-(1,3,4-thiadiazol-2-yl)acetamide, a multi-pronged approach is recommended, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Initial Broad-Spectrum Biological Screening

The first step is to perform a series of in vitro assays to identify the most promising biological activities.

Caption: Initial broad-spectrum screening workflow.

Protocol 1: Broad-Spectrum Cytotoxicity Screening

-

Objective: To determine the cytotoxic potential of N-(1,3,4-thiadiazol-2-yl)acetamide against a diverse panel of human cancer cell lines.

-

Methodology:

-

Utilize a standardized cell line panel, such as the NCI-60, which represents a wide range of cancer types.

-